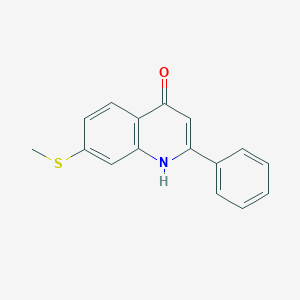

4-Quinolinol, 7-(methylthio)-2-phenyl-

CAS No.: 825620-19-7

Cat. No.: VC15918397

Molecular Formula: C16H13NOS

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 825620-19-7 |

|---|---|

| Molecular Formula | C16H13NOS |

| Molecular Weight | 267.3 g/mol |

| IUPAC Name | 7-methylsulfanyl-2-phenyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C16H13NOS/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |

| Standard InChI Key | UJUIJUGNIZPQKP-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally related quinoline derivatives:

The methylthio group enhances lipophilicity compared to methoxy or hydroxyl analogs, potentially influencing membrane permeability in biological systems .

Synthetic Methodologies

Conrad–Limpach Cyclization

The Conrad–Limpach method, traditionally used for quinolin-4-ones, could be adapted for this compound. This involves condensing aniline derivatives with β-keto esters under acidic conditions. For 7-(methylthio)-2-phenyl-4-quinolinol, the pathway would require:

-

Precursor Synthesis: 2-Phenylaniline with a methylthio group at position 7.

-

Condensation: Reaction with ethyl acetoacetate to form the quinoline backbone.

-

Hydroxylation: Oxidation or hydrolysis to introduce the 4-hydroxyl group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume